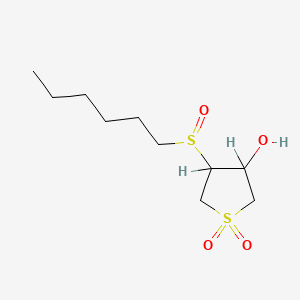
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a thiophenol group, a hexylsulfinyl substituent, and a tetrahydrothiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Introduction of the Hexylsulfinyl Group: The hexylsulfinyl group can be introduced via alkylation of the tetrahydrothiopyran ring at the C-3 position using hexyl halides in the presence of sodium hydride.
Oxidation to Form the 1,1-Dioxide: The final oxidation step involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to convert the thiophenol group to the 1,1-dioxide form.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated thiophenol derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its sulfur-containing groups can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide is unique due to the presence of the hexylsulfinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this substituent .
Eigenschaften
CAS-Nummer |
79355-78-5 |
|---|---|
Molekularformel |
C10H20O4S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
4-hexylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H20O4S2/c1-2-3-4-5-6-15(12)10-8-16(13,14)7-9(10)11/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
SYRHGCGUNFJCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCS(=O)C1CS(=O)(=O)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


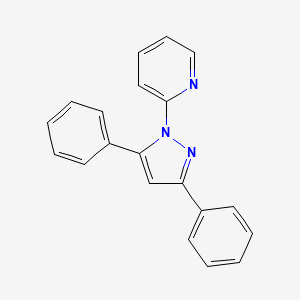
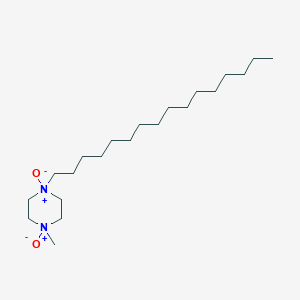
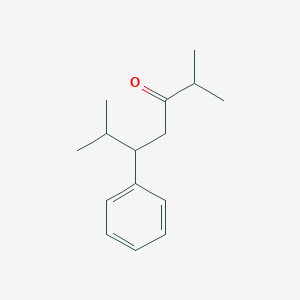

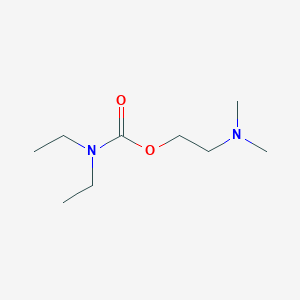
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
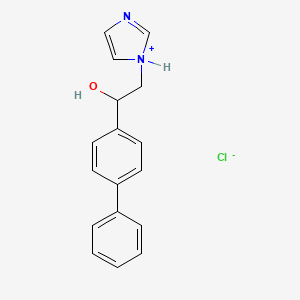
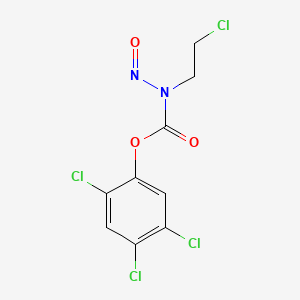
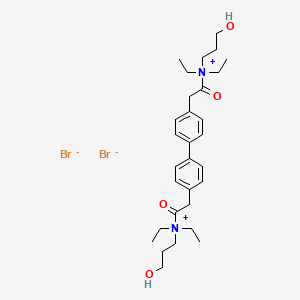
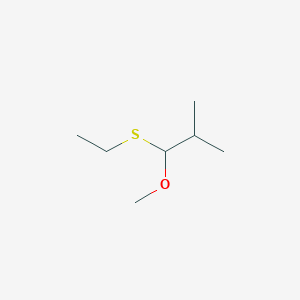
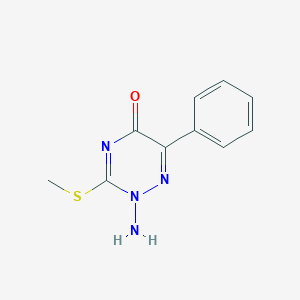
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
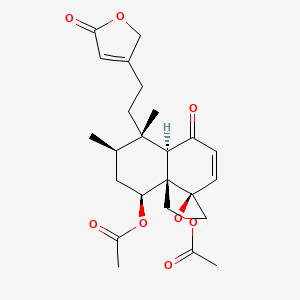
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
